2-Amino-4-boronobutanoic acid

Catalog No.
S636813
CAS No.
181312-09-4
M.F
C4H10BNO4
M. Wt
146.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-boronobutanoic acid

CAS Number

181312-09-4

Product Name

2-Amino-4-boronobutanoic acid

IUPAC Name

2-amino-4-boronobutanoic acid

Molecular Formula

C4H10BNO4

Molecular Weight

146.94 g/mol

InChI

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8)

InChI Key

KSYFGBKMRXVJSG-UHFFFAOYSA-N

SMILES

B(CCC(C(=O)O)N)(O)O

Synonyms

2-ABBA cpd, 2-amino-4-boronobutanoic acid, L-2-amino-4-boronobutanoic acid

Canonical SMILES

B(CCC(C(=O)O)N)(O)O

2-Amino-4-boronobutanoic acid, also known as L-2-amino-4-boronobutanoic acid, is an amino acid derivative characterized by the presence of a boron atom in its structure. This compound features a four-carbon backbone with an amino group at the second position and a boronic acid moiety at the fourth position. Its unique structure enables it to mimic certain biological molecules, particularly glutamate, making it a valuable compound in biochemical research and pharmaceutical applications.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Boronic Acid Reactions: The boron atom can engage in reactions typical of boronic acids, such as Suzuki coupling or forming complexes with diols.

These reactions are essential for synthesizing derivatives and analogs that can be used in further studies or applications.

2-Amino-4-boronobutanoic acid exhibits significant biological activity, particularly as an inhibitor of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism. Studies have shown that it acts as a competitive inhibitor, demonstrating potent inhibitory effects at low concentrations (K(i) values around 35 nM) . This inhibition can have implications for cancer treatment and neuroprotection, as gamma-glutamyl transpeptidase plays a role in oxidative stress responses.

Several synthetic methods have been developed for producing 2-amino-4-boronobutanoic acid:

  • Reductive Amination: This method involves the reaction of an α-keto acid with ammonia in the presence of a reducing agent, yielding the desired amino acid.
  • Hydroboration: Hydroboration reactions of vinylglycine or allylglycine can lead to the formation of this compound .
  • Enantioselective Synthesis: Techniques utilizing chiral catalysts can produce enantiomerically pure forms of the compound, which is crucial for biological applications .

The applications of 2-amino-4-boronobutanoic acid are diverse:

  • Pharmaceutical Development: Its role as a gamma-glutamyl transpeptidase inhibitor makes it a candidate for drug development targeting diseases related to oxidative stress and cancer.
  • Biochemical Research: It serves as a tool for studying glutamate metabolism and related pathways.
  • Synthetic Chemistry: The compound is utilized in organic synthesis due to its reactivity and ability to form stable complexes with other biomolecules.

Interaction studies involving 2-amino-4-boronobutanoic acid focus on its binding affinity to gamma-glutamyl transpeptidase. Research indicates that this compound forms stable complexes with the enzyme, inhibiting its activity effectively. These studies are crucial for understanding the molecular mechanisms underlying its biological effects and for optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with 2-amino-4-boronobutanoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-GlutamateContains an amino group and carboxylic acidNatural neurotransmitter
L-AspartateSimilar four-carbon backboneInvolved in neurotransmission
L-BoronoalanineContains boron but lacks the four-carbon chainDifferent biological activity
L-BoronoglutamateBoron-containing analog of glutamatePotent inhibitor of gamma-glutamyl transpeptidase

The uniqueness of 2-amino-4-boronobutanoic acid lies in its specific inhibitory action on gamma-glutamyl transpeptidase, distinguishing it from other amino acids and boron-containing compounds. Its structural features enable it to mimic glutamate while providing distinct biochemical properties.

Dates

Modify: 2023-07-20

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